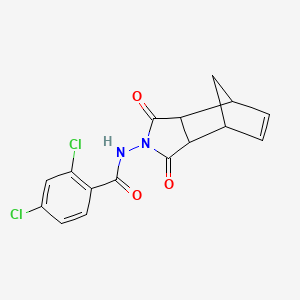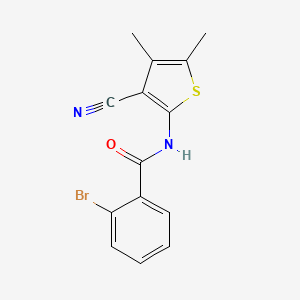
2,4-dichloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-ジクロロ-N-(1,3-ジオキソ-1,3,3a,4,7,7a-ヘキサヒドロ-2H-4,7-メタノイソインドール-2-イル)ベンザミドは、ジクロロ基で置換されたベンザミドコアとユニークなヘキサヒドロ-2H-4,7-メタノイソインドール-2-イル部分を特徴とする複雑な有機化合物です。
2. 製法
合成経路と反応条件
2,4-ジクロロ-N-(1,3-ジオキソ-1,3,3a,4,7,7a-ヘキサヒドロ-2H-4,7-メタノイソインドール-2-イル)ベンザミドの合成は、一般的に複数のステップを伴います。
ベンザミドコアの形成: ベンザミドコアは、脱水条件下で2,4-ジクロロ安息香酸と適切なアミンを反応させることで合成できます。
ヘキサヒドロ-2H-4,7-メタノイソインドール-2-イル部分の導入: このステップは、ジカルボン酸誘導体などの適切な前駆体の環化によって、ヘキサヒドロ-2H-4,7-メタノイソインドール-2-イル環系を形成します。
カップリング反応: 最後のステップは、N,N'-ジシクロヘキシルカルボジイミド (DCC) などのカップリング試薬を用いて、適切な条件下でベンザミドコアとヘキサヒドロ-2H-4,7-メタノイソインドール-2-イル部分をカップリングします。
工業的製造方法
この化合物の工業的製造は、高収率と純度を確保するために、上記の合成経路の最適化を伴う可能性があります。これには、連続フロー反応器、自動合成プラットフォーム、および高速液体クロマトグラフィー (HPLC) などの高度な精製技術の使用が含まれる可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2,4-dichlorobenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Hexahydro-2H-4,7-methanoisoindol-2-yl Moiety: This step involves the cyclization of a suitable precursor, such as a dicarboxylic acid derivative, to form the hexahydro-2H-4,7-methanoisoindol-2-yl ring system.
Coupling Reaction: The final step is the coupling of the benzamide core with the hexahydro-2H-4,7-methanoisoindol-2-yl moiety under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
反応の種類
2,4-ジクロロ-N-(1,3-ジオキソ-1,3,3a,4,7,7a-ヘキサヒドロ-2H-4,7-メタノイソインドール-2-イル)ベンザミドは、さまざまな化学反応を起こす可能性があります。これらには以下が含まれます。
置換反応: ベンザミドコアのジクロロ基は、求核置換反応に関与することができます。
酸化と還元: この化合物は、特にヘキサヒドロ-2H-4,7-メタノイソインドール-2-イル部分で、酸化と還元反応を起こす可能性があります。
環化反応: この化合物は、環化反応に関与して、より複雑な環系を形成することができます。
一般的な試薬と条件
求核置換: 水酸化ナトリウムやtert-ブトキシカリウムなどの試薬を、塩基性条件下で使用できます。
酸化: 過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用できます。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、求核置換は、さまざまな置換ベンザミドの形成につながる可能性がありますが、酸化と還元は、ヘキサヒドロ-2H-4,7-メタノイソインドール-2-イル部分の官能基を変更することができます。
4. 科学研究への応用
2,4-ジクロロ-N-(1,3-ジオキソ-1,3,3a,4,7,7a-ヘキサヒドロ-2H-4,7-メタノイソインドール-2-イル)ベンザミドは、いくつかの科学研究に応用されています。
医薬品化学: この化合物は、特に特定の酵素や受容体を標的とする新規医薬品の開発のための足場として使用できます。
材料科学: これは、ポリマーやナノマテリアルなど、ユニークな特性を持つ新規材料の合成に利用できます。
生物学的研究: この化合物は、抗菌剤や抗がん剤としての可能性を含む、さまざまな生物系に対する影響を調査する研究に使用できます。
科学的研究の応用
2,4-dichloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be utilized in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Studies: The compound can be employed in studies investigating its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
作用機序
2,4-ジクロロ-N-(1,3-ジオキソ-1,3,3a,4,7,7a-ヘキサヒドロ-2H-4,7-メタノイソインドール-2-イル)ベンザミドの作用機序は、特定の分子標的との相互作用を伴います。これらの標的は、酵素、受容体、または他のタンパク質を含みます。この化合物の効果は、これらの標的に結合し、その活性または機能の変化につながる経路によって媒介されます。たとえば、それは活性部位に結合することで酵素を阻害し、基質のアクセスとそれに続く触媒作用を阻害する可能性があります。
6. 類似の化合物との比較
類似の化合物
- 2,4-ジクロロ-N-(1,3-ジオキソ-1,3,3a,4,7,7a-ヘキサヒドロ-2H-イソインドール-2-イル)ベンザミド
- 2,4-ジクロロ-N-(1,3-ジオキソ-1,3,3a,4,7,7a-ヘキサヒドロ-2H-イソインドール-2-イル)安息香酸
独自性
2,4-ジクロロ-N-(1,3-ジオキソ-1,3,3a,4,7,7a-ヘキサヒドロ-2H-4,7-メタノイソインドール-2-イル)ベンザミドは、その特定の置換パターンとヘキサヒドロ-2H-4,7-メタノイソインドール-2-イル部分の存在により、ユニークです。この構造的特徴は、さまざまな用途に役立つ、明確な化学的および生物学的特性を付与します。
類似化合物との比較
Similar Compounds
- 2,4-dichloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzamide
- 2,4-dichloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid
Uniqueness
2,4-dichloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzamide is unique due to its specific substitution pattern and the presence of the hexahydro-2H-4,7-methanoisoindol-2-yl moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C16H12Cl2N2O3 |
|---|---|
分子量 |
351.2 g/mol |
IUPAC名 |
2,4-dichloro-N-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzamide |
InChI |
InChI=1S/C16H12Cl2N2O3/c17-9-3-4-10(11(18)6-9)14(21)19-20-15(22)12-7-1-2-8(5-7)13(12)16(20)23/h1-4,6-8,12-13H,5H2,(H,19,21) |
InChIキー |
HSZNSVLYPJLCRF-UHFFFAOYSA-N |
正規SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3E)-N-(Adamantan-2-YL)-3-({[(4-ethylphenyl)carbamoyl]formamido}imino)butanamide](/img/structure/B11542402.png)
![4-({[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetyl}amino)benzenesulfonic acid](/img/structure/B11542405.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11542408.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11542413.png)
![2,4-dibromo-6-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11542421.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(4-nitrophenyl)carbonyl]-1-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11542435.png)
![N-[(E)-(2,4-dichlorophenyl)methylidene]-3,4-dimethylaniline](/img/structure/B11542442.png)
![4-({[2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B11542449.png)

![2-Amino-4-[4-(dimethylamino)phenyl]-6-methoxypyridine-3,5-dicarbonitrile](/img/structure/B11542481.png)

![4-bromo-2-((E)-{[(2-nitrophenoxy)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate](/img/structure/B11542501.png)
![1-[5-hydroxy-5-(3-methoxyphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B11542503.png)
![2,4-Dibromo-6-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate](/img/structure/B11542506.png)
